Bienvenue dans la boutique en ligne BenchChem!

Grepafloxacin hydrochloride

Antimicrobial susceptibility Respiratory pathogens MIC determination

Grepafloxacin hydrochloride is a withdrawn fluoroquinolone vital for antimicrobial susceptibility surveillance of S. pneumoniae—the most active comparator (MIC90 0.25 mg/L; 4-fold > levofloxacin). It uniquely enables P-glycoprotein transport research (bioavailability shift: 53%→95% upon P-gp inhibition) and cardiac safety studies on non-IKr proarrhythmic mechanisms. Superior intracellular activity against M. kansasii, M. avium, M. marinum makes it a preferred mycobacterial tool. Non-interchangeable with other fluoroquinolones for applications requiring precise antimicrobial spectrum, pharmacokinetic, or cardiotoxicity control.

Molecular Formula C19H23ClFN3O3
Molecular Weight 395.9 g/mol
CAS No. 173689-78-6
Cat. No. B061497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrepafloxacin hydrochloride
CAS173689-78-6
Synonyms(+--)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
(+--)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid monohydrochloride
3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-
3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-, monohydrochloride, (+--)-
grepafloxacin
grepafloxacin HCl
grepafloxacin hydrochloride
OPC 17116
OPC-17116
Raxa
Molecular FormulaC19H23ClFN3O3
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl
InChIInChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H
InChIKeyIEPMBYOIQGCVHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Grepafloxacin Hydrochloride CAS 173689-78-6: Core Profile and Procurement-Relevant Baseline Data


Grepafloxacin hydrochloride (CAS 173689-78-6; also referenced as CAS 161967-81-3) is a fluoroquinolone antibiotic that was formerly marketed under the brand name Raxar for the treatment of community-acquired respiratory tract infections and uncomplicated gonorrhea [1]. It exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair [2]. The compound is distinguished within the fluoroquinolone class by its enhanced activity against Gram-positive pathogens, particularly Streptococcus pneumoniae, and a unique pharmacokinetic profile that includes oral bioavailability and tissue penetration characteristics that differ meaningfully from its closest analogs [3].

Why Fluoroquinolone Class Substitution Is Not Scientifically Valid for Grepafloxacin Hydrochloride Procurement


Fluoroquinolones exhibit substantial divergence in their antibacterial spectra, pharmacokinetic properties, and safety profiles that preclude generic substitution. While ciprofloxacin and levofloxacin remain widely used, grepafloxacin demonstrates quantitatively superior activity against specific Gram-positive and atypical respiratory pathogens [1]. Furthermore, grepafloxacin's bioavailability is uniquely limited by P-glycoprotein-mediated intestinal secretion—a mechanism that distinguishes it from levofloxacin and results in distinct drug-drug interaction liabilities [2]. Most critically, grepafloxacin was withdrawn from the global market in 1999 due to QT interval prolongation and associated torsade de pointes, a cardiotoxicity profile that varies markedly among quinolones and renders grepafloxacin a valuable research tool for investigating structure-cardiotoxicity relationships within the class [3]. These differences establish that grepafloxacin is not interchangeable with other fluoroquinolones for any application requiring precise control over antimicrobial spectrum, pharmacokinetic behavior, or cardiotoxicity endpoints.

Quantitative Differentiation Evidence for Grepafloxacin Hydrochloride Procurement Decisions


Superior Gram-Positive Activity: Grepafloxacin vs. Levofloxacin and Ciprofloxacin Against Streptococcus pneumoniae

In a large prospective U.S. surveillance study of 1,276 S. pneumoniae isolates, grepafloxacin demonstrated superior in vitro activity compared to other fluoroquinolones. Based on MIC90 and modal MIC values, the rank order of activity was grepafloxacin > sparfloxacin > levofloxacin = ciprofloxacin > ofloxacin [1]. In a separate UK study, grepafloxacin and moxifloxacin were the most active agents against S. pneumoniae, both with an MIC90 of 0.25 mg/L, while levofloxacin and ciprofloxacin exhibited higher MIC90 values [2].

Antimicrobial susceptibility Respiratory pathogens MIC determination

Enhanced Activity Against Atypical Respiratory Pathogens: Grepafloxacin vs. Ofloxacin and Ciprofloxacin

Grepafloxacin demonstrates quantitatively superior activity against atypical respiratory pathogens compared to older fluoroquinolones. Against Chlamydia spp., grepafloxacin (MIC range 0.06-0.12 mg/L) was 8- to 16-fold more active than ofloxacin [1]. Against Mycoplasma hominis, grepafloxacin (MIC range 0.015-0.05 mg/L) was 16-fold more active than ofloxacin [1]. In a separate study of 65 mycoplasma and 42 ureaplasma strains, grepafloxacin (MIC range 0.03-2 mg/L) was 2- to 16-fold more active than ofloxacin and ciprofloxacin, showing activity similar to sparfloxacin [2].

Atypical bacteria Chlamydia Mycoplasma Comparative MIC

Intracellular Antimycobacterial Activity: Grepafloxacin vs. Ofloxacin and Ciprofloxacin in Macrophage Model

In a human macrophage infection model evaluating intracellular antimycobacterial activity, grepafloxacin demonstrated superior activity compared to ofloxacin and ciprofloxacin. Preliminary results showed grepafloxacin was more active than both comparators, particularly against Mycobacterium kansasii and, to a lesser degree, against Mycobacterium avium complex and Mycobacterium marinum [1]. However, the three fluoroquinolones exhibited comparable activities against M. tuberculosis [1].

Mycobacterium Intracellular infection Macrophage model Antimycobacterial

P-Glycoprotein-Mediated Bioavailability Modulation: Grepafloxacin vs. Levofloxacin

Grepafloxacin's oral bioavailability is uniquely limited by P-glycoprotein (P-gp)-mediated intestinal secretion, a feature not shared to the same extent by levofloxacin. In rats, the apparent oral clearance of grepafloxacin was decreased to 33% of control by the P-gp inhibitor cyclosporin A, and bioavailability increased from 53% to 95% [1]. Intestinal clearance of grepafloxacin was decreased to one-half of control with cyclosporin A, compared to one-third for levofloxacin [1]. In mdr1a/1b knockout mice lacking P-gp, intestinal secretion of grepafloxacin was significantly decreased compared to wild-type mice [1].

Pharmacokinetics P-glycoprotein Bioavailability Drug transport

Cardiac IKr Channel Blockade and Proarrhythmic Liability: Grepafloxacin vs. Sparfloxacin, Moxifloxacin, and Gatifloxacin

Grepafloxacin exhibits a distinct cardiac ion channel blockade profile compared to other fluoroquinolones. In patch-clamp studies measuring IKr (rapid component of delayed rectifier potassium current) blockade, the IC50 values were: sparfloxacin 0.23 ± 0.07 μM, moxifloxacin 0.75 ± 0.31 μM, gatifloxacin 26.5 ± 13.4 μM, and grepafloxacin 27.2 ± 11.6 μM [1]. In an in vivo rabbit arrhythmia model, all agents increased the maximum QT interval from baseline (241 ± 10 ms), with grepafloxacin prolonging QT to 280 ± 25 ms [1]. Grepafloxacin was withdrawn from the global market in 1999 due to QT prolongation and associated cases of torsade de pointes and sudden cardiac death [2].

Cardiotoxicity hERG QT prolongation IKr block Safety pharmacology

Evidence-Backed Application Scenarios for Grepafloxacin Hydrochloride Procurement


Gram-Positive Respiratory Pathogen Susceptibility Testing and Reference Standard Preparation

Procurement of grepafloxacin hydrochloride is indicated for laboratories conducting antimicrobial susceptibility surveillance of Streptococcus pneumoniae, where the compound serves as a high-potency comparator fluoroquinolone. Based on U.S. and UK surveillance data showing MIC90 values of 0.25 mg/L against S. pneumoniae—4-fold more active than levofloxacin and 8-fold more active than ciprofloxacin—grepafloxacin provides a benchmark for assessing the upper bound of fluoroquinolone anti-pneumococcal activity [1]. This application is supported by its established rank order as the most active fluoroquinolone among five tested agents against this pathogen [1].

Intracellular Pathogen and Macrophage Infection Model Studies

Grepafloxacin hydrochloride is a preferred tool compound for research involving intracellular bacterial pathogens, particularly non-tuberculous mycobacteria. Its demonstrated superior intracellular activity compared to ofloxacin and ciprofloxacin in human macrophage infection models against M. kansasii, M. avium complex, and M. marinum [1] supports its use in studies of intracellular pharmacokinetics, host-pathogen interactions, and screening of novel antimycobacterial agents. The compound's MIC of 0.5 mg/L against M. avium in macrophages provides a quantitative benchmark for experimental design [1].

P-Glycoprotein Transporter and Drug-Drug Interaction Mechanistic Studies

Grepafloxacin hydrochloride is an essential tool for investigating P-glycoprotein (P-gp)-mediated drug transport and intestinal secretion mechanisms. Its unique pharmacokinetic profile—showing a 42 percentage point increase in bioavailability (from 53% to 95%) upon P-gp inhibition with cyclosporin A—provides a robust, quantifiable system for studying transporter function [1]. The differential effect on grepafloxacin versus levofloxacin (intestinal clearance decreased to 50% vs. 33% of control, respectively) enables comparative analysis of substrate specificity and transporter saturation kinetics [1].

Fluoroquinolone Cardiotoxicity and Structure-Activity Relationship (SAR) Studies

Grepafloxacin hydrochloride is uniquely valuable for cardiac safety pharmacology research focused on fluoroquinolone-induced QT prolongation. Its clinical history of market withdrawal due to torsade de pointes [1], combined with its relatively weak IKr blockade (IC50 = 27.2 μM) compared to sparfloxacin (0.23 μM) and moxifloxacin (0.75 μM) [2], makes it a critical comparator for dissecting the disconnect between in vitro hERG/IKr data and clinical proarrhythmic outcomes. This compound is essential for studies aiming to identify non-IKr mechanisms of quinolone cardiotoxicity and for developing improved cardiac safety screening paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Grepafloxacin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.